molecular formula C25H23ClN4O4S B11359007 5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[(3-chlorobenzyl)(furan-2-ylmethyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11359007
M. Wt: 511.0 g/mol
InChI Key: XXFFOWKIYIFDIY-UHFFFAOYSA-N
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Description

5-{[(3-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps include:

    Formation of the Pyrimidine Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 3-chlorophenyl and furan-2-yl groups through nucleophilic substitution reactions.

    Methanesulfonylation: Addition of the methanesulfonyl group using methanesulfonyl chloride in the presence of a base.

    Amidation: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-{[(3-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Chemistry: The compound’s reactivity can be harnessed in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-{[(3-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(3-CHLOROPHENYL)METHYL][(THIOPHEN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE
  • 5-{[(3-CHLOROPHENYL)METHYL][(PYRIDIN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE

Uniqueness

The uniqueness of 5-{[(3-CHLOROPHENYL)METHYL][(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(4-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H23ClN4O4S

Molecular Weight

511.0 g/mol

IUPAC Name

5-[(3-chlorophenyl)methyl-(furan-2-ylmethyl)amino]-N-(4-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H23ClN4O4S/c1-17-8-10-20(11-9-17)28-24(31)23-22(14-27-25(29-23)35(2,32)33)30(16-21-7-4-12-34-21)15-18-5-3-6-19(26)13-18/h3-14H,15-16H2,1-2H3,(H,28,31)

InChI Key

XXFFOWKIYIFDIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC(=CC=C3)Cl)CC4=CC=CO4)S(=O)(=O)C

Origin of Product

United States

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